molecular formula C7H12N4O B2603958 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1001500-46-4

4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2603958
CAS No.: 1001500-46-4
M. Wt: 168.2
InChI Key: JEQXMZSIIMYFTN-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based heterocyclic compound characterized by an amino group at position 4, an ethyl group at position 1, and a methyl-substituted carboxamide at position 2.

Properties

IUPAC Name

4-amino-1-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-4-5(8)6(10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQXMZSIIMYFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Structural Features and Functional Groups

The compound contains:

  • A pyrazole ring (a five-membered aromatic ring with two nitrogen atoms).

  • An amino group (-NH₂) at position 4 of the pyrazole ring.

  • A carboxamide group (-CONH₂) at position 3.

  • Ethyl and methyl substituents at position 1 of the pyrazole ring.

These groups influence reactivity, particularly the amino and carboxamide moieties, which are prone to nucleophilic substitution, oxidation, and reduction.

Oxidation Reactions

The amino group (-NH₂) can undergo oxidation to form nitroso or nitro derivatives. For example:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Conditions : Acidic or basic environments.

  • Products : 4-Nitroso-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide or 4-nitro derivative.

Reduction Reactions

The carboxamide group (-CONH₂) can be reduced to form primary amines:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Conditions : Anhydrous solvents (e.g., THF).

  • Products : 3-Aminomethyl-1-ethyl-N-methyl-1H-pyrazole.

Substitution Reactions

The amino group can participate in nucleophilic aromatic substitution or acylation:

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

  • Conditions : Basic conditions (e.g., pyridine).

  • Products : N-substituted pyrazole derivatives.

Comparative Reaction Analysis

Reaction Type Functional Group Involved Reagents Key Products
OxidationAmino group (-NH₂)H₂O₂, KMnO₄Nitroso/nitro derivatives
ReductionCarboxamide (-CONH₂)LiAlH₄, NaBH₄Primary amine derivatives
SubstitutionAmino group (-NH₂)Alkyl halides, acyl chloridesN-alkylated/N-acylated derivatives

Limitations and Research Gaps

The provided sources (PubChem ) focus on structural and physical properties but lack specific experimental data on reaction mechanisms or yields. Further studies are required to validate these proposed pathways, particularly under controlled conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. In vitro studies have demonstrated significant inhibition of various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Significant inhibition
Breast CancerMDA-MB-231Moderate inhibition
Colorectal CancerHCT116Notable cytotoxicity
Prostate CancerLNCaPPotential antiproliferative

Mechanistically, the compound may inhibit key enzymes involved in cancer progression, such as aldo-keto reductase AKR1C3, which plays a role in steroid metabolism and cancer cell proliferation.

Anti-inflammatory Effects
This compound has shown potential in reducing inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. Its ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory diseases.

Antiviral Activity
Preliminary studies suggest that pyrazole derivatives can interfere with viral replication processes, indicating potential antiviral properties against respiratory viruses.

Agrochemicals

Given its structural properties, 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide may find applications in agrochemicals. Its efficacy in inhibiting fungal growth has been noted; for example, it demonstrated over 90% inhibition against Alternaria solani at a concentration of 100 μg/mL. This makes it a promising candidate for developing fungicides.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis for creating more complex pyrazole derivatives. Its unique substitution pattern allows for various chemical reactions, including oxidation and substitution reactions with different reagents.

Study on Anticancer Properties

A notable study investigated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that modifications to the pyrazole structure significantly impacted their potency against cancer cells, suggesting that further structural optimization could enhance therapeutic efficacy.

Inflammation and Cytokine Modulation

Another research effort focused on the anti-inflammatory effects of this compound, revealing its ability to inhibit pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in treating chronic inflammatory conditions.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The activity and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties
Compound Name Substituents (Positions) Molecular Weight Notable Features Reference(s)
4-Amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide 1-Ethyl, 4-Amino, 3-(N-methyl carboxamide) Not specified Discontinued; amino group may enhance hydrogen bonding potential.
1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide 1-Methyl, 4-Nitro, 3-Carboxamide Not specified Nitro group introduces electron-withdrawing effects; may affect redox stability.
4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide 1-Triethyl, 4-Chloro, 3-Carboxamide Not specified Chlorine substituent increases lipophilicity; bulky triethyl groups may hinder binding.
1-Ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide 1-Ethyl, 3-Methyl, 4-Benzothiazole 376.475 g/mol Benzothiazole moiety enhances aromatic stacking interactions; higher molecular complexity.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Fused pyrazolo-pyridine system 374.4 g/mol Extended aromatic system improves π-π interactions; potential CNS activity.

Electronic and Steric Effects

  • Amino vs. Nitro Groups: The amino group in the target compound (electron-donating) contrasts with the nitro group in ’s analog (electron-withdrawing). This difference may influence binding to enzymes or receptors reliant on electronic interactions .
  • Chlorine vs. In contrast, the ethyl and methyl groups in the target compound balance steric bulk and hydrophobicity .
  • Benzothiazole and Fused Systems : Compounds with benzothiazole () or pyrazolo-pyridine cores () exhibit enhanced aromatic interactions, which are critical for targeting hydrophobic binding pockets in proteins .

Biological Activity

4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N5OC_7H_{11}N_5O. The compound features a pyrazole ring, which is known for its pharmacological properties. The presence of the amino group and carboxamide moiety enhances its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Significant inhibition
Breast CancerMDA-MB-231Moderate inhibition
Colorectal CancerHCT116Notable cytotoxicity
Prostate CancerLNCaPPotential antiproliferative

In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. This compound exhibits significant inhibition of inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies have demonstrated that it can reduce levels of TNF-alpha and IL-6 in cellular models .

Antiviral Activity

Research indicates that pyrazole derivatives also possess antiviral activity. For instance, compounds similar to this compound have shown efficacy against various viral strains, including those responsible for respiratory infections . The mechanism involves interference with viral replication processes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptors associated with inflammation and immune responses.
  • Signal Transduction Pathways : It influences key signaling pathways that regulate cell survival and apoptosis.

Synthesis and Evaluation

A study conducted by researchers synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the pyrazole structure significantly impacted their potency against cancer cells .

Clinical Implications

While preclinical studies are promising, further research is needed to explore the clinical implications of this compound. Its potential use in combination therapies for cancer and inflammatory diseases is an area of active investigation.

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide, and how can purity be optimized?

A multi-step synthesis typically involves cyclization of hydrazine derivatives with ethyl acetoacetate, followed by functionalization of the pyrazole core. For example, intermediate pyrazole rings can be formed via condensation of substituted amines with ketones, as seen in analogous pyrazole-carboxamide syntheses . Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. NMR and HPLC (>95% purity) should confirm intermediate and final product integrity .

Q. Which spectroscopic techniques are critical for characterizing tautomeric forms of this compound?

Solution-state <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy is essential for identifying tautomeric equilibria. Chemical shifts for NH protons (~10-12 ppm) and carbonyl carbons (~160-170 ppm) help differentiate between keto-enol or pyrazole tautomers. For example, hydrogen bonding interactions in similar pyrazole derivatives stabilize specific tautomers, detectable via variable-temperature NMR experiments . Mass spectrometry (ESI-MS) further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for novel derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable routes for functional group modifications (e.g., ethyl or methyl substitutions). Computational screening of solvent effects and catalysts (e.g., Pd-mediated cross-coupling) can prioritize experimental conditions, as demonstrated in ICReDD’s reaction design workflows .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for hydrogen bonding interactions?

Discrepancies between experimental NMR data (e.g., unexpected NH proton shifts) and computational models may arise from solvent effects or dynamic equilibria. A combined approach using:

  • Solvent titrations (DMSO vs. CDCl3) to probe hydrogen bonding sensitivity .
  • Molecular dynamics simulations to model solvent-solute interactions.
  • 2D NOESY to confirm spatial proximity of functional groups. This triangulation refines computational parameters and validates experimental observations .

Q. How do substituent positions (e.g., ethyl vs. methyl groups) influence biological activity in pyrazole-carboxamide analogs?

Positional isomerism alters steric and electronic properties, impacting target binding. For example:

  • Ethyl groups at N1 enhance lipophilicity, potentially improving membrane permeability.
  • Methyl substituents on the carboxamide moiety may hinder enzyme active-site interactions. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) coupled with molecular docking (AutoDock Vina) can quantify these effects .

Methodological Tables

Table 1. Key NMR Signals for this compound Derivatives

Functional Group<sup>1</sup>H Shift (ppm)<sup>13</sup>C Shift (ppm)Observation
NH (amino)6.8–7.2 (broad)Disappears on D2O exchange
N-CH33.1–3.3 (s)35–38Confirms methylation
CO (carboxamide)165–168Indicates tautomeric form

Table 2. Computational Tools for Reaction Optimization

Tool/MethodApplicationExample Workflow
DFT CalculationsTransition state energy predictionB3LYP/6-31G* level for substituent effects
AFIR MethodPathway explorationIdentifies low-energy routes for ethylation
Molecular DockingBinding affinity predictionAutoDock Vina for SAR studies

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